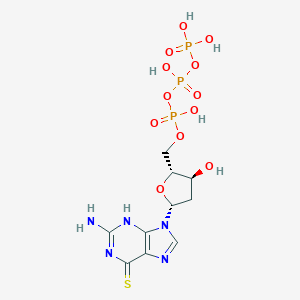
2'-Deoxy-6-thioguanosine 5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Deoxy-6-thioguanosine 5'-triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H16N5O12P3S and its molecular weight is 523.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Guanine Nucleotides - Deoxyguanine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Synthesis
S6dGTP serves as a substrate for several DNA polymerases, facilitating DNA synthesis in vitro. Research indicates that it can effectively substitute for deoxyguanylate (dGTP) in DNA synthesis reactions catalyzed by human DNA polymerases such as alpha, delta, and gamma. The incorporation of S6dGTP into DNA chains has been shown to support further elongation, making it a valuable tool for studying DNA replication and repair mechanisms.
- Efficiency : S6dGTP has comparable Km values to dGTP for various polymerases, indicating similar affinity. However, the maximum velocity (Vmax) of S6dGTP incorporation is typically lower by 25-50% compared to dGTP .
- Misincorporation : At higher concentrations, S6dGTP can stimulate primer elongation even in the absence of dATP, suggesting potential misincorporation at sites of thiobase pairing during DNA synthesis .
Telomere Modification
S6dGTP is also recognized for its role as a substrate for telomerase, an enzyme critical for maintaining telomere length in cancer cells. The incorporation of S6dGTP into telomeres can lead to modifications that may affect telomere stability and function.
- Telomerase Activity : The modified nucleotide is incorporated into newly synthesized telomeres, potentially leading to telomere dysfunction in cells expressing telomerase . This property is particularly relevant in cancer research, where telomere maintenance is crucial for tumor cell proliferation.
Anticancer Therapeutics
The compound's relationship with thiopurines—antileukemia agents such as 6-thioguanine—highlights its significance in cancer treatment. S6dGTP is a key metabolite in the mechanism of action of these drugs.
- NUDT15 Hydrolysis : Research indicates that the enzyme NUDT15 hydrolyzes S6dGTP, thereby influencing the efficacy of thiopurine treatments. Variants of NUDT15 have been associated with altered sensitivity to thiopurines, affecting therapeutic outcomes in patients .
- Incorporation into DNA : The incorporation rate of S6dGTP into DNA is relatively low (0.01% to 0.1% substitution for canonical guanine), which minimizes toxicity and mutagenicity while still allowing for therapeutic effects .
Research and Development Applications
S6dGTP's unique properties make it suitable for various research applications beyond traditional DNA synthesis:
- Aptamer Development : Its modified structure can be utilized in the design of aptamers—short nucleic acid sequences that bind specific targets with high affinity.
- Epigenetics and DNA Damage Studies : Researchers are exploring its role in epigenetic modifications and responses to DNA damage, making it a valuable compound for studying cellular responses to stress .
- Photocrosslinking Studies : The thiol group present in S6dGTP allows for photocrosslinking applications, which can be useful in probing protein-nucleic acid interactions .
Case Studies
Propiedades
Número CAS |
17660-38-7 |
|---|---|
Fórmula molecular |
C10H16N5O12P3S |
Peso molecular |
523.25 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(31)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,16H,1-2H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,31)/t4-,5+,6+/m0/s1 |
Clave InChI |
BXZRFHUVVWIHMV-KVQBGUIXSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Key on ui other cas no. |
17660-38-7 |
Sinónimos |
2'-deoxy-6-thioguanosine 5'-triphosphate beta-2'-deoxy-6-thioguanylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















